4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVCYNGKJYPEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process can be summarized as follows:
Step 1: Reaction of 4-fluorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent to form the intermediate.
Step 2: Cyclization of the intermediate to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring proper handling and disposal of chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Biological Activities
The biological activities of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide are primarily attributed to the thiadiazole scaffold. Research has demonstrated its potential in several therapeutic areas:
Antimicrobial Activity
Studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties against both bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria with promising results. In vitro assays have indicated effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Antifungal activity has also been reported against strains like Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines including breast cancer (MCF7) and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, enhancing its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazole derivatives has been documented in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several research articles provide insights into the practical applications and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Aliyu et al. (2021) demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent antimicrobial activity with low toxicity profiles. The study highlighted that modifications at specific positions on the thiadiazole ring could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
Research published in Frontiers in Chemistry investigated various thiadiazole derivatives for their anticancer properties. The findings suggested that compounds bearing the thiadiazole moiety showed selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 3: Anti-inflammatory Potential
In another investigation focused on anti-inflammatory activities, researchers found that certain thiadiazole derivatives significantly reduced inflammation markers in cellular models. This study supports the potential use of such compounds in therapeutic strategies for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substitution Patterns and Enzyme Inhibition
- Sulfonamide-Benzamide Derivatives: Compounds like 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives inhibit carbonic anhydrase (CA) isoforms (CA I, II, IV) with IC₅₀ values of 0.09–0.58 µM, attributed to the sulfonamide group's strong zinc-binding affinity . In contrast, 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide lacks sulfonamide functionality, suggesting divergent enzyme targets.
- Bromo-Substituted Analogues : Bromo-substituted derivatives (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit 100% mortality protection in in vivo models at 60 mg/kg, indicating that halogen size (Br > F) may enhance bioactivity .
Anticancer Activity
- Dichloro Derivatives: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide demonstrates superior binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol) compared to reference compounds, highlighting the role of chloro substituents in stabilizing enzyme interactions .
- Cyanoacrylamide Derivatives: N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) exhibits pro-apoptotic activity in cancer cells, suggesting that electron-withdrawing groups (e.g., cyano) enhance cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Halogen Effects : Bromo and chloro substituents generally confer higher potency than fluorine in enzyme inhibition and anticancer activity .
- Heterocyclic Modifications : Thiazole-containing analogues (e.g., 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide) show antimicrobial activity, whereas thiadiazole derivatives are more commonly associated with anticancer effects .
Biological Activity
4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a thiadiazole ring substituted with a fluorine atom and a benzamide moiety. The presence of the thiadiazole scaffold is crucial as it contributes to the compound's biological properties through its electron-deficient nature and ability to engage in various chemical interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has shown that 1,3,4-thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumor growth. For example, studies indicate that these compounds can inhibit tyrosine kinase enzymes and induce cell cycle arrest in various cancer cell lines .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of related thiadiazole derivatives against lung carcinoma cells (A549). The results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung carcinoma) | 0.25 |
| T47D (breast carcinoma) | 0.35 | |
| HT-29 (colon carcinoma) | 0.40 |
Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory potential of thiadiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, neuroprotective effects have been observed in models of neurodegenerative diseases where these compounds help mitigate oxidative stress and neuronal apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds can inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Apoptosis Induction: Many derivatives induce apoptosis through mitochondrial pathways by releasing cytochrome c and activating caspases .
- Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation rates in cancer cells.
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with fluorobenzoyl chloride. Key steps include:
- Step 1 : Reacting thiosemicarbazide with fluorobenzoyl chloride in dry acetonitrile to form intermediates.
- Step 2 : Cyclization under reflux with catalysts like triethylamine to yield the thiadiazole core . Critical conditions include anhydrous solvents, controlled temperature (60–80°C), and catalyst selection. Yields >80% are achievable with stoichiometric precision .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and fluorine coupling patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 267.3) . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents on the thiadiazole or benzamide moieties influence biological activity?
Substituent effects are critical for modulating activity:
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Benzamide | Enhances lipophilicity and anticancer activity via CDK1 inhibition . | |
| Ethyl (-C₂H₅) | Thiadiazole | Improves antimicrobial efficacy by disrupting bacterial membranes . | |
| Methoxy (-OCH₃) | Benzamide | Alters enzyme interactions (e.g., cytochrome P450 modulation) . | |
| Systematic SAR studies reveal electron-withdrawing groups (e.g., -F, -CF₃) enhance target binding . |
Q. What molecular targets and pathways are implicated in the anticancer activity of analogs?
- Targets : Cyclin-dependent kinase 1 (CDK1), Bcl-2 family proteins, and caspase-3.
- Pathways : Apoptosis induction via mitochondrial disruption and ROS generation . Experimental methods include:
- Molecular docking : Predicts binding affinity to CDK1 (PDB: 1HCL) .
- Western blotting : Quantifies pro-apoptotic proteins (e.g., Bax, caspase-3) .
Q. How can researchers resolve contradictions in reported biological activities of similar derivatives?
Contradictions arise from structural variations (e.g., substituent position, chirality). Strategies include:
- Comparative SAR studies : Test analogs with incremental modifications (e.g., -F vs. -Cl at benzamide).
- Standardized assays : Use identical cell lines (e.g., MCF-7 for cancer) and protocols . Example: A -CF₃ group increases cytotoxicity in HeLa cells (IC₅₀ = 8.2 µM) but has no effect on E. coli, highlighting target specificity .
Methodological and Analytical Questions
Q. What strategies improve the solubility and bioavailability of this compound?
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release . LogP values (~2.5) suggest moderate lipophilicity, requiring formulation optimization for in vivo use .
Q. How are computational methods applied to predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic sites .
- Molecular Dynamics (MD) : Simulates protein-ligand interactions over 100 ns to assess binding stability .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others focus on anticancer effects?
Structural nuances dictate activity:
- Antimicrobial : Requires polar groups (e.g., -SO₂NH₂) for membrane penetration .
- Anticancer : Depends on aromatic stacking and hydrophobic interactions with kinase pockets . Example: A derivative with -SO₂NH₂ showed MIC = 12.5 µg/mL against S. aureus but no cytotoxicity , whereas a -CF₃ analog exhibited IC₅₀ = 5.8 µM in leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
